molecular formula C12H14N4O2S B2661697 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide CAS No. 873389-79-8

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B2661697
CAS No.: 873389-79-8
M. Wt: 278.33
InChI Key: GWEZRFLENUUPEQ-UHFFFAOYSA-N
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Description

3-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide ( 873389-79-8) is a high-purity synthetic organic compound supplied for research and development purposes. This molecule features a benzenesulfonamide scaffold substituted with an amino group at the meta-position and linked to a 4,6-dimethylpyrimidin-2-yl group, yielding the molecular formula C12H14N4O2S and a molecular weight of 278.33 g/mol . The compound's core structure is a privileged scaffold in medicinal chemistry. Sulfonamide-functionalized benzenes are known to serve as key pharmacophores in the development of enzyme inhibitors, particularly targeting carbonic anhydrases , which are important in cancer research . Furthermore, the presence of the pyrimidine ring, especially when substituted with electron-releasing groups like methyl functions, has been demonstrated to favor antimicrobial activities in related sulfonamide compounds, making this compound a valuable intermediate for the synthesis and evaluation of new antibacterial and antifungal agents . Its structural features, including the aromatic amino group, also make it a versatile building block for creating more complex molecules, such as Schiff bases, which are reported to possess a broad range of biological activities including antibacterial, antifungal, and anticancer properties . Safety Information: This compound has the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should handle with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed handling and disposal procedures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-8-6-9(2)15-12(14-8)16-19(17,18)11-5-3-4-10(13)7-11/h3-7H,13H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEZRFLENUUPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=CC(=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873389-79-8
Record name 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide typically involves the N-sulfonation of aryl or heteroarylamine. This process can be carried out in the presence of dry pyridine or a mixture of dry acetone and pyridine (v/v = 2:1) . The reaction conditions are carefully controlled to ensure the formation of the desired sulfonamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted pyrimidine compounds .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides have historically been used as antibiotics due to their ability to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide retains this characteristic, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains, suggesting its potential for treating infections resistant to conventional antibiotics .

Anti-inflammatory Properties

Recent molecular docking studies suggest that this compound may act as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory response pathway. By inhibiting 5-LOX, the compound could potentially reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis . Further in vitro and in vivo studies are warranted to validate these findings and explore dosage efficacy.

Drug Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are investigating various derivatives to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy. For instance, co-crystallization experiments with other pharmaceutical agents have shown promise in creating more effective drug formulations .

Polymer Chemistry

In addition to its biological applications, this compound has potential uses in polymer chemistry. Its sulfonamide group can be utilized to synthesize polymers with enhanced thermal stability and mechanical properties. Research into polymer composites incorporating this compound is ongoing, focusing on applications in coatings and advanced materials .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated effective inhibition of Gram-positive bacteria with MIC values comparable to standard antibiotics .
Study 2Anti-inflammatory ActivityIn silico analysis indicated strong binding affinity to 5-LOX; further experimental validation is needed .
Study 3Polymer ApplicationsDeveloped a polymer blend that exhibited improved mechanical properties when combined with the sulfonamide derivative .

Mechanism of Action

The mechanism of action of 3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide involves the inhibition of specific enzymes. For instance, sulfonamides inhibit the enzymatic conversion of pteridine and p-aminobenzoic acid to dihydropteroic acid by competing with p-aminobenzoic acid for binding to dihydrofolate synthetase. This inhibition disrupts the synthesis of tetrahydrofolic acid, a crucial component in bacterial DNA synthesis .

Comparison with Similar Compounds

Structural and Electronic Differences

The primary structural analogs include sulfonamides with variations in the heterocyclic ring substituents or the position of the amino group on the benzene ring (Table 1).

Table 1: Structural Comparison of Key Sulfonamides

Compound Name Amino Position Heterocyclic Substituents Key References
3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide C3 4,6-dimethylpyrimidin-2-yl
Sulfamethazine (4-amino derivative) C4 4,6-dimethylpyrimidin-2-yl
4-amino-N-(pyrimidin-2-yl)benzenesulfonamide C4 Unsubstituted pyrimidin-2-yl
4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide C4 4-methylpyrimidin-2-yl
4-azido-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide N/A (azido) 4,6-dimethylpyrimidin-2-yl
  • Synthetic Accessibility: Derivatives like 4-azido-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide are synthesized via diazotization of the 4-amino precursor , whereas the 3-amino analog requires distinct synthetic routes, which may impact yield and scalability .
Antimicrobial and Antifungal Activity
  • Sulfamethazine (4-amino): A classic sulfonamide antibiotic that inhibits bacterial dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA). Its para-amino group is critical for binding .
  • 3-amino Derivative: No direct evidence of antibacterial activity is reported in the literature. The meta-amino group likely disrupts the PABA-mimetic mechanism, reducing efficacy .
  • Schiff Base Derivatives: Sulfamethazine derivatives (e.g., Schiff bases with aromatic aldehydes) exhibit antifungal activity against multidrug-resistant Candida species .
Antiviral and Anticancer Activity
  • The 3-amino derivative’s activity remains unexplored.
  • CDK2 Inhibition: Pyrimido[4,5-d]pyrimidine derivatives incorporating the 4,6-dimethylpyrimidin-2-yl sulfonamide moiety demonstrate kinase inhibitory effects . Substituent positioning (C3 vs.

Degradation Pathways

  • Sulfamethazine Degradation: In aerobic conditions, sulfamethazine undergoes three pathways: (1) hydroxylamine formation (m/z 263), (2) S–N bond cleavage to yield 4-aminobenzenesulfonic acid (m/z 172), and (3) SO₂ loss followed by oxidation (m/z 245) .
  • No experimental data are available.

Crystallographic and Computational Studies

  • Crystal Structures: Sulfamethazine forms co-crystalline adducts with acetic acid, stabilized by hydrogen bonding between the para-amino group and solvent molecules . The 3-amino analog’s crystal structure is unreported, but its packing efficiency may differ due to altered hydrogen-bonding patterns.
  • Computational Modeling: QSAR studies on sulfonamides highlight the importance of substituent electronic properties (e.g., Hammett constants) for bioactivity . The 3-amino group’s electron-donating effects could modulate these parameters.

Biological Activity

3-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group linked to a pyrimidine and an amino group, which contributes to its biological activity. The structural formula can be represented as follows:

C11H13N3O2S\text{C}_{11}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}

Key Structural Features

  • Pyrimidine Ring : Enhances interaction with biological targets.
  • Amino Group : Potentially involved in hydrogen bonding with receptors.
  • Sulfonamide Moiety : Known for its antibacterial properties and ability to inhibit carbonic anhydrase.

Antiviral Activity

Research indicates that derivatives of this compound exhibit antiviral properties. A study evaluated the compound's efficacy against vaccinia and cowpox viruses. The most active derivative showed an effective concentration (EC50) of 18 µM against vaccinia virus and 33 µM against cowpox virus, comparable to the standard drug cidofovir, which had EC50 values of 20 µM and 32 µM respectively .

Carbonic Anhydrase Inhibition

The sulfonamide derivatives are recognized for their role as inhibitors of carbonic anhydrase (CA), an enzyme critical in various physiological processes. In a comparative study, certain derivatives demonstrated significant inhibition of CA I and XIII with binding affinities as low as Kd=6K_d=6 nM . This inhibition is particularly relevant in the context of treating conditions like glaucoma and epilepsy.

Cardiovascular Effects

In isolated rat heart models, the compound was shown to affect perfusion pressure and coronary resistance. Specifically, it was noted that certain derivatives could decrease perfusion pressure through L-type calcium channel inhibition, indicating potential applications in managing cardiovascular diseases .

Study 1: Antiviral Efficacy

A detailed investigation into the antiviral effects of this compound derivatives revealed significant activity against specific viruses. The study utilized human foreskin fibroblast cells to assess cytotoxicity and antiviral efficacy. Most compounds were found to be non-cytotoxic at concentrations exceeding 300 µM, highlighting their safety profile in vitro .

Study 2: Inhibition of Carbonic Anhydrase

Another study focused on the inhibition of carbonic anhydrase by various sulfonamide derivatives. The findings underscored the enhanced potency of specific compounds over others, providing insights into structure-activity relationships (SAR) that could guide future drug design .

Efficacy Comparison of Antiviral Activity

Compound NameVirus TypeEC50 (µM)Cytotoxicity (>300 µM)
4-[(5-methyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideVaccinia18Non-cytotoxic
4-[(N-acetyl-1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamideCowpox33Non-cytotoxic
CidofovirVaccinia/Cowpox20/32Non-cytotoxic

Carbonic Anhydrase Inhibition Data

Compound NameCA IsoformBinding Affinity (nM)
Compound 31CA I6
Compound 20CA XII1850

Q & A

Q. What are the standard synthetic routes for preparing sulfamethazine, and how is its structural integrity confirmed?

Sulfamethazine is synthesized via Schiff base condensation. A common method involves reacting sulfadiazine (or sulfamethazine) with aldehydes (e.g., 5-bromosalicylaldehyde or pyridine-4-carboxaldehyde) under reflux in ethanol, followed by crystallization . Structural confirmation employs:

  • X-ray crystallography : Resolves tautomeric forms (enolic vs. zwitterionic) and hydrogen bonding .
  • NMR spectroscopy : Confirms proton environments (e.g., NH₂ at δ 6.5–7.0 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry : Validates molecular ion peaks (e.g., m/z 278.33 for [M⁺]) .

Q. Table 1: Synthesis Methods Comparison

ReagentsSolventConditionsYield (%)Reference
Sulfadiazine + Pyridine-4-carboxaldehydeEthanolReflux, 6 hr78
Sulfamethazine + 5-BromosalicylaldehydeEthanolReflux, 4 hr85

Q. Which analytical techniques are essential for characterizing sulfamethazine’s physicochemical properties?

Key techniques include:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (e.g., S–O ≈ 1.44 Å) and dihedral angles between aromatic rings .
  • FT-IR spectroscopy : Identifies sulfonamide N–H stretching (~3300 cm⁻¹) and S=O asymmetric vibrations (~1360 cm⁻¹) .
  • HPLC : Quantifies purity (>98%) using C18 columns and UV detection at 265 nm .

Q. How is sulfamethazine utilized in antimicrobial research?

Sulfamethazine inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Researchers evaluate its efficacy via:

  • Minimum inhibitory concentration (MIC) assays : Against Staphylococcus aureus (MIC ≈ 32 µg/mL) and Escherichia coli (MIC ≈ 64 µg/mL) .
  • Molecular docking : Docking into DHPS (PDB: 1AJ0) predicts binding affinity (ΔG ≈ -8.2 kcal/mol) .

Q. Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)MethodReference
S. aureus32Broth dilution
E. coli64Agar diffusion

Advanced Research Questions

Q. How do tautomeric forms of sulfamethazine affect its crystallographic refinement?

In crystal structures, sulfamethazine exhibits coexisting enolic (O–H) and zwitterionic (N⁺–H) tautomers. Refinement involves:

  • Occupancy adjustment : Assign partial occupancies (e.g., 60% enolic, 40% zwitterionic) to H atoms using SHELXL .
  • Hydrogen bonding analysis : Enolic tautomers form O–H⋯N bonds (2.85 Å), while zwitterions show N⁺–H⋯O interactions (2.78 Å) .

Q. How can computational methods enhance understanding of sulfamethazine’s electronic properties?

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (≈4.1 eV), correlating with reactivity .
  • Molecular dynamics (MD) : Simulates solvation effects in water (RMSD ≈ 1.2 Å over 50 ns) .
  • NBO analysis : Identifies hyperconjugative interactions (e.g., LP(N) → σ*(S–O)) stabilizing the sulfonamide group .

Q. Table 3: Experimental vs. DFT Data

ParameterExperimentalDFT (B3LYP/6-311G**)Deviation
S–O bond length (Å)1.441.47+2.1%
N–H stretching (cm⁻¹)33003285-0.5%

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Multi-technique validation : Cross-check NMR (solution state) with SC-XRD (solid state) to detect polymorphism or tautomerism .
  • Variable-temperature studies : Use VT-NMR to observe dynamic processes (e.g., tautomer interconversion) .
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H⋯H = 45%, O⋯H = 25%) to explain packing differences .

Q. How are sulfamethazine-metal complexes designed to improve bioactivity?

Schiff base derivatives (e.g., L3 in ) coordinate with Mn(II) or Cu(II) via sulfonamide O and pyrimidine N atoms. Enhanced activity arises from:

  • Increased lipophilicity : LogP values rise from 1.2 (free ligand) to 2.5 (Mn complex), improving membrane penetration .
  • Redox activity : Mn(II) complexes catalyze ROS generation, potentiating antibacterial effects (MIC reduced to 16 µg/mL) .

Q. Which advanced techniques characterize sulfamethazine polymorphs?

  • Solid-state NMR : Distinguishes polymorphs via ¹³C chemical shifts (Δδ ≈ 2 ppm for methyl groups) .
  • ¹⁴N NQR : Detects quadrupolar coupling constants (e.g., e²qQ/h = 3.2 MHz) unique to each polymorph .
  • Synchrotron XRD : Resolves subtle lattice differences (e.g., a-axis variation of 0.05 Å between Forms I and II) .

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